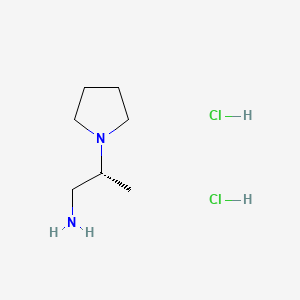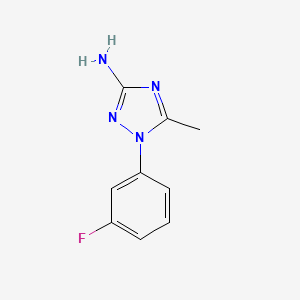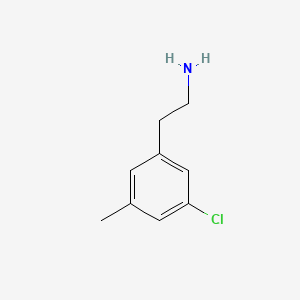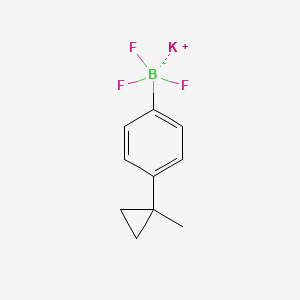
Potassium trifluoro(4-(1-methylcyclopropyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is notable for its stability under oxidative conditions and its versatility as a coupling partner in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide typically involves the reaction of the corresponding arylboronic acid with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or acetonitrile under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically isolated by crystallization or precipitation, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other boron-containing species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or tetrahydrofuran.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with conditions varying depending on the specific nucleophile and desired product.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted aryl compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide has numerous applications in scientific research:
Chemistry: Widely used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide in cross-coupling reactions involves the formation of a palladium or nickel complex with the trifluoroborate group. This complex undergoes transmetalation, where the aryl group is transferred from boron to the metal catalyst. Subsequent reductive elimination releases the coupled product and regenerates the catalyst. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(1-methylcyclopropyl)phenyl]boranuide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective activation or inhibition of specific pathways is desired. Its stability under oxidative conditions and compatibility with various reaction conditions further enhance its utility in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H11BF3K |
|---|---|
Molekulargewicht |
238.10 g/mol |
IUPAC-Name |
potassium;trifluoro-[4-(1-methylcyclopropyl)phenyl]boranuide |
InChI |
InChI=1S/C10H11BF3.K/c1-10(6-7-10)8-2-4-9(5-3-8)11(12,13)14;/h2-5H,6-7H2,1H3;/q-1;+1 |
InChI-Schlüssel |
VIHXOIGIWUPOOP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)C2(CC2)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
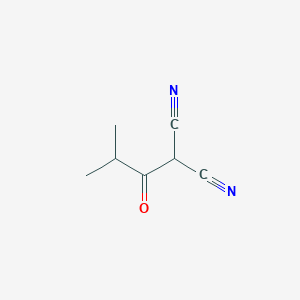
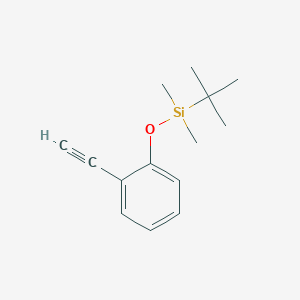
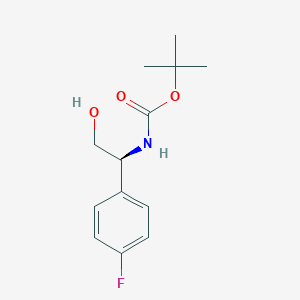

![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
